molecular formula C5H7BrO2 B075575 2-Bromo-3-methyl-2-butenoic acid CAS No. 1578-14-9

2-Bromo-3-methyl-2-butenoic acid

Cat. No. B075575
CAS RN: 1578-14-9
M. Wt: 179.01 g/mol
InChI Key: PKWKVTRJEOMTSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (E)-4-bromo-3-methyl-2-butenoic acid has been improved to achieve a 29% overall yield from 3-methyl-2-butenoic acid. This process involves the hydrolysis of (E)-trimethylsilyl 4-bromo-3-methyl-2-butenoate, which is obtained by esterification of 3-methyl-2-butenoic acid with chlorotrimethylsilane followed by bromination with NBS (C. Fen-er, 2005).

Molecular Structure Analysis

Structural elucidation techniques such as NMR, IR spectroscopy, and X-ray crystallography play a crucial role in understanding the molecular structure of 2-bromo-3-methyl-2-butenoic acid derivatives. For example, a novel Schiff base compound was characterized by these methods to determine its molecular geometry and stability, which is essential for understanding the reactivity and properties of 2-bromo-3-methyl-2-butenoic acid (A. D. Khalaji et al., 2017).

Chemical Reactions and Properties

2-Bromo-3-methyl-2-butenoic acid undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, its derivatives have been synthesized from Baylis–Hillman adducts, demonstrating the synthetic utility of these motifs in forming triolides and cyclo-oligomerization processes (Y. Zulykama & P. Perumal, 2009).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Improved synthesis methods for derivatives of 2-Bromo-3-methyl-2-butenoic acid, focusing on the efficiency and yield of the synthesis process (Fen-er, 2005).
    • Studies on the addition of chlorine, bromine, and bromine chloride to similar α,β-unsaturated methyl esters, which are related to the chemical properties and reactions of 2-Bromo-3-methyl-2-butenoic acid (Korhonen et al., 1982).
    • Research on the reaction patterns and regioselectivity in reactions involving halogenated methyl esters similar to 2-Bromo-3-methyl-2-butenoic acid (Kaye & Robinson, 1998).
  • Potential Applications in Synthesis and Material Science :

    • Exploration of the potential use of similar compounds in the synthesis of pharmaceuticals and materials, such as the preparation of polymeric materials and the study of their properties (Itoh et al., 1991).
    • Investigation of the formation of cyclopropanes and heterocycles from derivatives of 2-Bromo-3-methyl-2-butenoic acid, which can be relevant in the development of new chemical compounds (Farin˜a et al., 1987).
  • Medical and Biological Research :

    • Synthesis and biological evaluation of compounds structurally related to 2-Bromo-3-methyl-2-butenoic acid for potential use in brain tumor imaging (Burkemper et al., 2015).

Safety And Hazards

The safety data sheet for 2-Bromo-3-methyl-2-butenoic acid indicates that it is a flammable liquid and vapor and is toxic if swallowed . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWKVTRJEOMTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935804
Record name 2-Bromo-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-2-butenoic acid

CAS RN

1578-14-9
Record name 3-Bromosenecioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-methyl-2-butenoic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Bromo-3-methyl-2-butenoic acid

Citations

For This Compound
14
Citations
E Parham William, DW Boykin - The Journal of Organic Chemistry, 1977 - ACS Publications
… Halogen-metal exchange with 2-bromo-3-methyl-2-butenoic acid at -100 C leads to a stable lithiovinyl intermediate which reacts with a variety of electrophilesto afford 2-alkylated …
Number of citations: 44 pubs.acs.org
HD Hartzler - The Journal of Organic Chemistry, 1964 - ACS Publications
… 4 The silver salts of 2-bromo-3-methyl-2-butenoic acid, 2-bromo-3, 3-diphenylacrylic acid, and 2-bromo-3-biphenyleneacrylic acid were prepared. All decomposed in the range 185-205 …
Number of citations: 2 pubs.acs.org
WR Baker, RM Coates - The Journal of Organic Chemistry, 1979 - ACS Publications
… by addition of valerophenone provided3-n-butyl-3-phenylphthalide in 67% yield.f,a Recently, this procedure has been utilized to effect the lithiation of 2-bromo-3-methyl-2-butenoic acid.…
Number of citations: 26 pubs.acs.org
RE Gerkin - Acta Crystallographica Section C: Crystal Structure …, 1997 - scripts.iucr.org
… 2-Bromo-3-methyl-2-butenoic acid was obtained from the Dr MS Newman chemical collection as large almost colorless polycrystals. These were dissolved in water and recrystallized by …
Number of citations: 7 scripts.iucr.org
WE Parham, RM Piccirilli - The Journal of Organic Chemistry, 1977 - ACS Publications
… Halogen-metal exchange with 2-bromo-3-methyl-2-butenoic acid at -100 C leads to a stable lithiovinyl intermediate which reacts with a variety of electrophilesto afford 2-alkylated …
Number of citations: 173 pubs.acs.org
H Zimmer, G Singh - The Journal of Organic Chemistry, 1964 - ACS Publications
The equilibrium protonation of I was measured spectrophotometrically in aqueous perchloric acid solutions. The data were treated by the method of Long and Paul10 and the …
Number of citations: 17 pubs.acs.org
DW Boykin, WE Parham - The Journal of Organic Chemistry, 1979 - ACS Publications
2-Substituted 3-phenylcinnamic acids are obtained in good yields by effecting bromine-lithium exchange with 2-bromo-3-phenylcinnamic acid and 2 molar equiv of n-butyllithium at-100 …
Number of citations: 12 pubs.acs.org
MS Newman, JA Cella - The Journal of Organic Chemistry, 1974 - ACS Publications
… Pure 2-bromo-3-methyl-2-butenoic acid, mp 90-91, prepared essentially as described,30 … , 6630-33-7; 2-bromo-3-methyl-2-butenoic acid, 51263-40-2. References and Notes …
Number of citations: 22 pubs.acs.org
WG Taylor - The Journal of Organic Chemistry, 1979 - ACS Publications
… by addition of valerophenone provided3-n-butyl-3-phenylphthalide in 67% yield.f,a Recently, this procedure has been utilized to effect the lithiation of 2-bromo-3-methyl-2-butenoic acid.…
Number of citations: 16 pubs.acs.org
LK Montgomery - 1961 - thesis.library.caltech.edu
… 16 reasonably well established for the reaction of sodium methoxide with 2-bromo-3-methyl-2-butenoic acid (41). This mechanism has been proposed for several other reactions (42). …
Number of citations: 0 thesis.library.caltech.edu

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